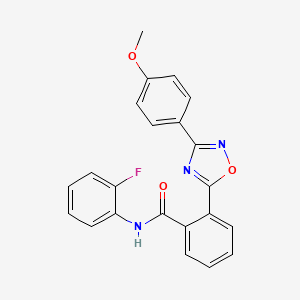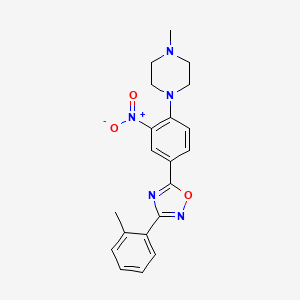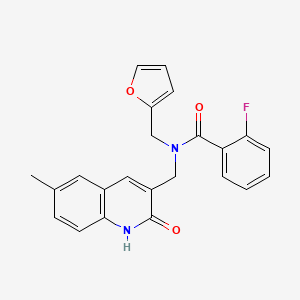
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, also known as HQMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. HQMMA belongs to the class of compounds known as carboxamides, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of various kinases and receptors that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been found to exhibit antioxidant properties, which may contribute to its beneficial effects in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments include its wide range of biological activities, its potential applications in the development of new drugs, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide. These include the development of new synthetic methods for the production of this compound, the identification of new biological targets for this compound, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylcyclohexanamine in the presence of a suitable catalyst. The resulting product is then treated with a carboxylic acid derivative to yield this compound.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-13-11-20(12-14-21)26(24(28)17-7-3-2-4-8-17)16-19-15-18-9-5-6-10-22(18)25-23(19)27/h5-6,9-15,17H,2-4,7-8,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKEPFYRSRKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

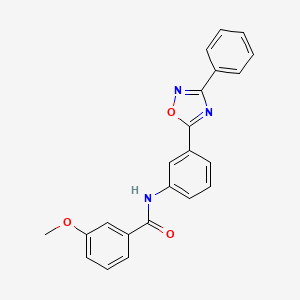

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
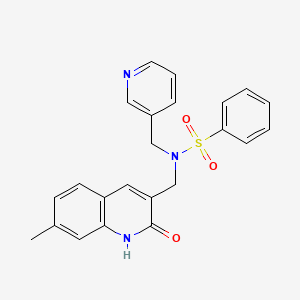
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
